molecular formula C7H7ClN4O2 B585189 8-Chlorotheophylline-d6 CAS No. 1346598-95-5

8-Chlorotheophylline-d6

Cat. No.: B585189
CAS No.: 1346598-95-5
M. Wt: 220.646
InChI Key: RYIGNEOBDRVTHA-WFGJKAKNSA-N
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Description

8-Chlorotheophylline, also known as 1,3-dimethyl-8-chloroxanthine, is a stimulant drug of the xanthine chemical class, with physiological effects similar to caffeine . Its main use is in combination (salt) with diphenhydramine in the antiemetic dimenhydrinate (Dramamine) . The stimulant properties of 8-Chlorotheophylline are thought to ward off the drowsiness caused by diphenhydramine’s anti-histamine activity in the central nervous system .


Synthesis Analysis

Alkylation of 8-chlorotheophylline by alkenyl (propargyl) halides yields 7-alkenyl (propargyl)-8-chlorotheophyllines . The reaction of 8-chlorotheophylline with 1,3-dichloropropan-2-ol leads to the formation of oxazolo [2,3-f]purinium system .


Molecular Structure Analysis

The molecular formula of 8-Chlorotheophylline is C7H7ClN4O2 . The structure of 8-Chlorotheophylline is 1,3-Dimethylxanthine in which the hydrogen at position 8 is substituted by chlorine .


Physical and Chemical Properties Analysis

The molecular weight of 8-Chlorotheophylline is 214.61 g/mol . The density is 1.6±0.1 g/cm3, and the boiling point is 455.0±55.0 °C at 760 mmHg .

Scientific Research Applications

Pharmacological Studies and Biological Activities

  • Conditioned Place Preference in Rats : A study evaluating the hypothesis that Dimenhydrinate (a compound of diphenhydramine and 8-chlorotheophylline) and its constituents are rewarding in animals. It found that Dimenhydrinate and diphenhydramine have rewarding properties, although no preference was found after conditioning with 8-chlorotheophylline alone, indicating its distinct pharmacological profile (Halpert, Olmstead, & Beninger, 2003).

  • Synthesis and Biological Activity of Derivatives : Research into new derivatives of 8-Chlorotheophylline synthesized via Suzuki reactions has shown potential antibacterial action. This highlights the compound's utility as a starting point for creating pharmacologically active molecules (Salwa R. Abdul-Ameer, 2018).

Analytical and Chemical Characterization

  • Simultaneous Determination with Other Compounds : A study reported a simple method for simultaneous determination of 8-chlorotheophylline, caffeine, and diphenhydramine using batch-injection analysis with multiple pulse amperometric detection, demonstrating its analytical applications (J. M. Freitas et al., 2017).

  • Crystal Structure Determination : Research that determined the crystal structure of Dimenhydrinate, a drug used for the prevention of motion sickness, after more than 60 years, solving salt–cocrystal ambiguity. The study confirmed the existence of the anionic form of 8-chlorotheophylline, filling a gap in solid-state characterizations (Putra et al., 2016).

  • Characterization of Impurities : Utilization of high-performance liquid chromatography for the separation and characterization of impurities present in 8-chlorotheophylline, demonstrating the compound's importance in ensuring pharmaceutical purity and safety (Desai, Patel, & Gabhe, 2011).

Synthesis and Chemical Transformations

  • New 8-[(adamant-1-yl)alkylamino]theophylline Derivatives : The synthesis of new theophylline derivatives through aminolysis of 8-chlorotheophylline, exploring their potential as inhibitors of recombinant HIV-1 reverse transcriptase. This underscores the versatility of 8-chlorotheophylline in synthesizing compounds with potential therapeutic applications (Valuev-Elliston et al., 2013).

Mechanism of Action

Safety and Hazards

8-Chlorotheophylline can be harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

8-Chlorotheophylline-d6 interacts with adenosine receptors, specifically the adenosine receptor A2a . It blocks these receptors, leading to a variety of effects including nervousness, restlessness, insomnia, headache, and nausea . This ability to block the adenosine receptor is a key aspect of its biochemical interactions .

Cellular Effects

In the cellular context, this compound influences cell function by blocking the adenosine receptor . Adenosine typically causes a decrease in neuronal firing, so when this compound blocks the adenosine receptor, the reverse effect occurs, resulting in excitation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to block the adenosine receptor . This blockade leads to a number of effects, including nervousness, restlessness, insomnia, headache, and nausea . These effects are primarily attributed to the increase in neuronal firing caused by the blockade of the adenosine receptor .

Temporal Effects in Laboratory Settings

It is known that the compound has a number of effects, including nervousness, restlessness, insomnia, headache, and nausea, which are primarily attributed to its ability to block the adenosine receptor .

Dosage Effects in Animal Models

It is known that the compound has a number of effects, including nervousness, restlessness, insomnia, headache, and nausea, which are primarily attributed to its ability to block the adenosine receptor .

Metabolic Pathways

It is known that the compound interacts with adenosine receptors, specifically the adenosine receptor A2a .

Transport and Distribution

It is known that the compound interacts with adenosine receptors, specifically the adenosine receptor A2a .

Subcellular Localization

It is known that the compound interacts with adenosine receptors, specifically the adenosine receptor A2a .

Properties

IUPAC Name

8-chloro-1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3,(H,9,10)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIGNEOBDRVTHA-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C(=O)N(C1=O)C([2H])([2H])[2H])NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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